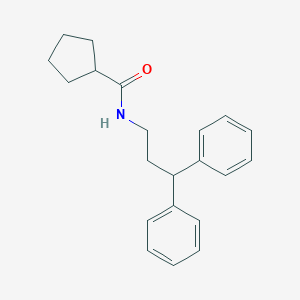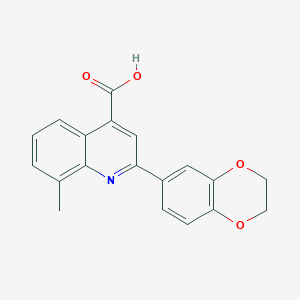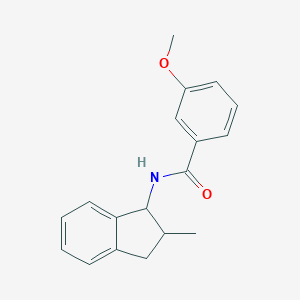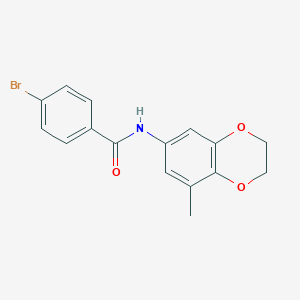
N-(3,3-diphenylpropyl)cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,3-diphenylpropyl)cyclopentanecarboxamide, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. It is a potent and widely used tool in scientific research to study the role of adenosine receptors in various physiological and pathological conditions.
Mécanisme D'action
N-(3,3-diphenylpropyl)cyclopentanecarboxamide selectively binds to and blocks the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed in the brain and peripheral tissues. By blocking the A1 receptor, N-(3,3-diphenylpropyl)cyclopentanecarboxamide inhibits the downstream signaling pathways that are activated by adenosine, leading to a wide range of physiological effects.
Biochemical and Physiological Effects
N-(3,3-diphenylpropyl)cyclopentanecarboxamide has been shown to have a wide range of biochemical and physiological effects, including the inhibition of neurotransmitter release, the modulation of ion channels, and the regulation of intracellular signaling pathways. It has also been shown to have anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of various inflammatory and pain-related disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(3,3-diphenylpropyl)cyclopentanecarboxamide in lab experiments is its high selectivity for the adenosine A1 receptor, which allows for precise and specific modulation of adenosine signaling. However, one limitation of N-(3,3-diphenylpropyl)cyclopentanecarboxamide is its relatively low potency compared to other adenosine receptor antagonists, which may require higher concentrations to achieve the desired effects.
Orientations Futures
There are several future directions for research on N-(3,3-diphenylpropyl)cyclopentanecarboxamide and adenosine receptors. One area of interest is the role of adenosine signaling in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the development of more potent and selective adenosine receptor antagonists for use in clinical settings. Additionally, further research is needed to fully understand the complex signaling pathways activated by adenosine and its receptors, which may lead to the development of novel therapeutic targets.
Méthodes De Synthèse
The synthesis of N-(3,3-diphenylpropyl)cyclopentanecarboxamide involves the reaction of 3,3-diphenylpropylamine with cyclopentanecarboxylic acid chloride in the presence of a suitable base. The resulting product is then purified by column chromatography to obtain pure N-(3,3-diphenylpropyl)cyclopentanecarboxamide.
Applications De Recherche Scientifique
N-(3,3-diphenylpropyl)cyclopentanecarboxamide has been extensively used in scientific research to study the role of adenosine A1 receptors in various physiological and pathological conditions. It has been used to investigate the effects of adenosine on cardiovascular function, neuronal activity, pain perception, and inflammation.
Propriétés
Nom du produit |
N-(3,3-diphenylpropyl)cyclopentanecarboxamide |
|---|---|
Formule moléculaire |
C21H25NO |
Poids moléculaire |
307.4 g/mol |
Nom IUPAC |
N-(3,3-diphenylpropyl)cyclopentanecarboxamide |
InChI |
InChI=1S/C21H25NO/c23-21(19-13-7-8-14-19)22-16-15-20(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-6,9-12,19-20H,7-8,13-16H2,(H,22,23) |
Clé InChI |
ZAXWGWXHLBSMHP-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
C1CCC(C1)C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide](/img/structure/B258631.png)


![N-dibenzo[b,d]furan-2-yl-2-(3-methylphenoxy)acetamide](/img/structure/B258635.png)
![N-[1-(4-ethoxyphenyl)-2-phenylethyl]isonicotinamide](/img/structure/B258636.png)
![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-furamide](/img/structure/B258637.png)
![N-[1-(7-bromo-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)ethyl]-4-fluorobenzamide](/img/structure/B258639.png)



![N-[1-(7-bromo-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)ethyl]-2-chlorobenzamide](/img/structure/B258645.png)
![1-(2-fluorobenzoyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl methyl sulfide](/img/structure/B258646.png)
![methyl 1-(2-thienylcarbonyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl sulfide](/img/structure/B258647.png)